3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

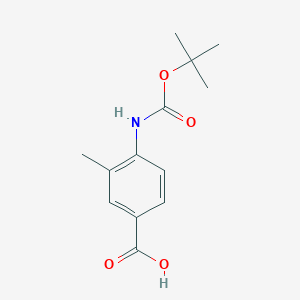

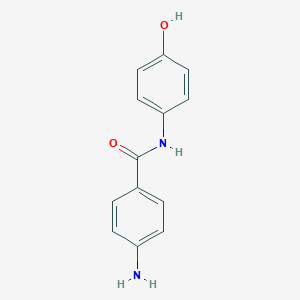

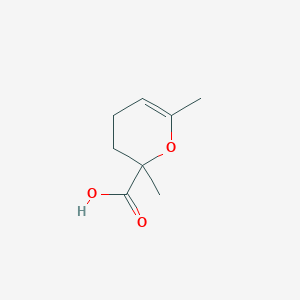

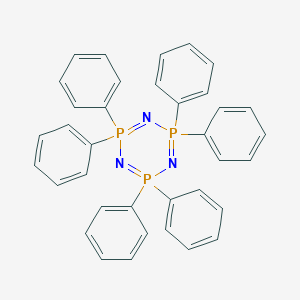

“3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The 3,5-dimethyl groups indicate that there are methyl groups (CH3) attached to the 3rd and 5th positions of the oxazole ring. The 4-(2-nitrophenyl) group indicates that a 2-nitrophenyl group (a phenyl ring with a nitro group (NO2) at the 2nd position) is attached to the 4th position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity and stability to the molecule. The electron-withdrawing nitro group on the phenyl ring would contribute to the polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazole ring and the nitro group. The oxazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles or nucleophiles under certain conditions . The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro group and the aromatic oxazole and phenyl rings could impact properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

1. Condensation Reaction Study

- Methods of Application : The reaction was carried out under neutral conditions and the products were investigated using various spectroscopic methods, including IR, Raman, MS, 1H- and 13C-NMR, as well as X-ray crystallography .

- Results or Outcomes : The study examined the effect of various reaction conditions, such as temperature, solvent polarity, and substrate concentration, on the yield of the products .

2. Design and Synthesis of Hybrid Compounds

- Summary of Application : A compound containing a 3,5-dimethylisoxazol-4-yl group, which is similar to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, was used in the design and synthesis of hybrid compounds acting as epigenetic modifiers .

- Methods of Application : The compound was synthesized and characterized using various analytical methods. Enzymatic assays were performed using HDAC-1, -4, and -11 and BRD4 .

- Results or Outcomes : The synthesized compounds inhibited both HDAC class I, mainly HDAC-1 and -2, and reduced BRD4 activity. The multi-target effects of these compounds show desirable properties that could help to combat viral infections by acting through epigenetic mechanisms .

3. Antimicrobial Agents

- Methods of Application : The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

4. Pharmaceutical Applications

- Summary of Application : Nitrogen-containing heterocyclic compounds, which include structures similar to “3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole”, are frequently present in molecules of interest in medicinal chemistry. They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones and antibiotics .

- Methods of Application : These compounds are synthesized and their pharmacological properties, medical applications and synthetic pathways are studied .

- Results or Outcomes : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .

5. Antimicrobial Activity and Cytotoxicity

- Summary of Application : A series of novel substituted compounds were synthesized using similar compounds as starting materials. These derivatives were then evaluated for their antimicrobial activity and cytotoxicity .

- Methods of Application : The synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized derivatives were tested against E. coli, B. mycoides, and C. albicans. The cytotoxicity was also assessed on human cervical cancer cell lines .

- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity. The compounds were found to be non-toxic in nature after screened for cytotoxicity against the cancer cell lines .

6. Drug Design and Discovery

- Summary of Application : Nitrogen-containing heterocyclic compounds, which include structures similar to “3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole”, are frequently present in molecules of interest in medicinal chemistry. They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones and antibiotics .

- Methods of Application : These compounds are synthesized and their pharmacological properties, medical applications and synthetic pathways are studied .

- Results or Outcomes : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAKYKMQCRNCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567697 |

Source

|

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

CAS RN |

136295-82-4 |

Source

|

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)